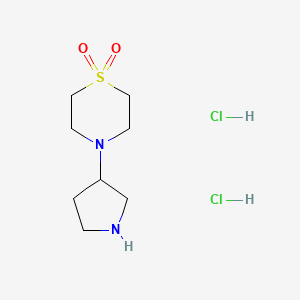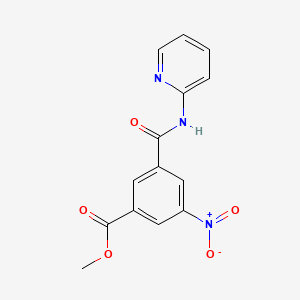
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is an organic compound that features a nitro group, a pyridine ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-nitrobenzoate with pyridin-2-ylamine under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate depends on its application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridin-2-ylcarbamoyl group may also interact with specific molecular targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nitrobenzoate:
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate: Similar structure but with a thioether linkage instead of a carbamoyl group, which may affect its chemical and biological properties.
Uniqueness
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is unique due to the presence of both a nitro group and a pyridin-2-ylcarbamoyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H11N3O5 |
|---|---|
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)10-6-9(7-11(8-10)17(20)21)13(18)16-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,16,18) |
InChI-Schlüssel |
MKXPAFIHCWJHOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


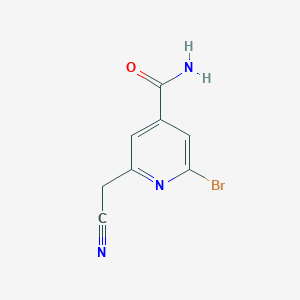
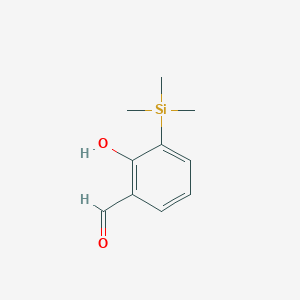
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
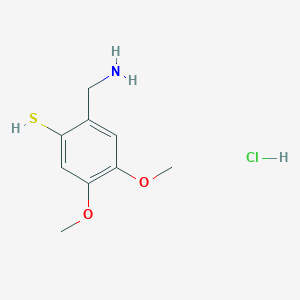
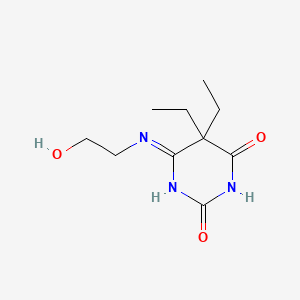
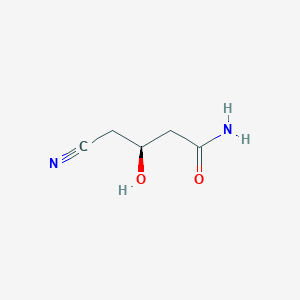
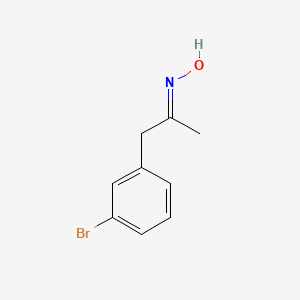
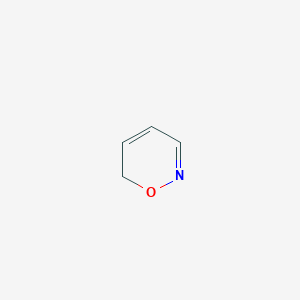
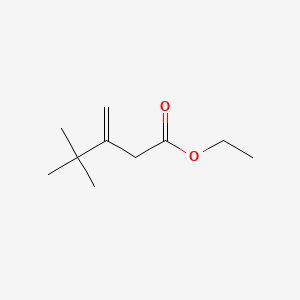
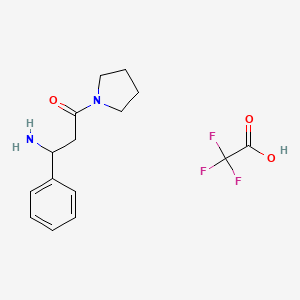
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)
